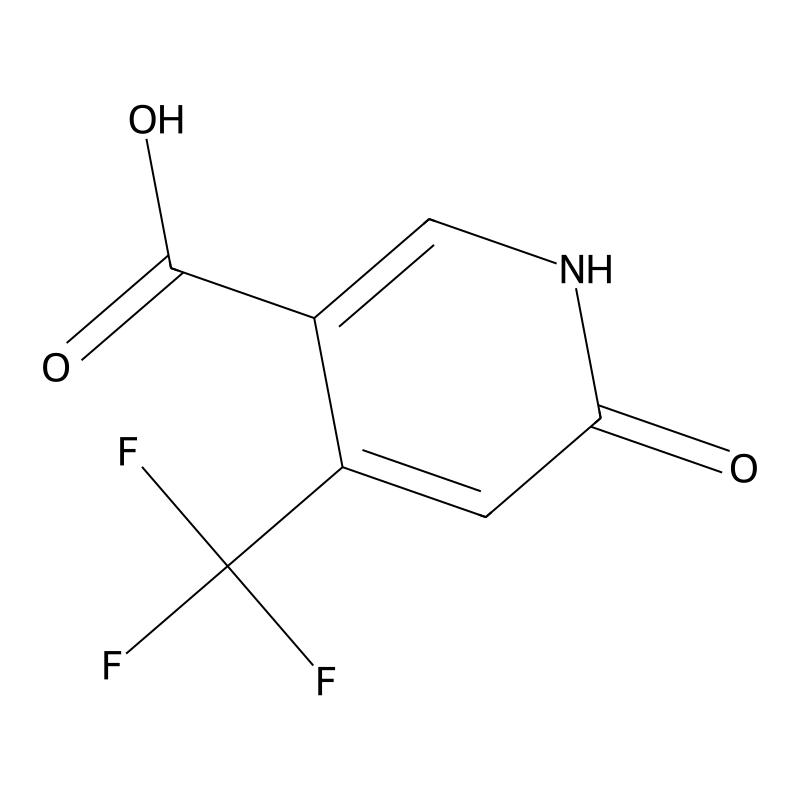6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Analog of Nicotinic Acid
6-HO-TFMNA shares similarities with nicotinic acid, a vitamin B3 precursor. Nicotinic acid has various biological functions, including roles in energy metabolism and cellular signaling. Research on 6-HO-TFMNA might explore if it mimics or disrupts any of these functions [PubChem, National Institutes of Health (.gov) - ].
Fluorine Substitution Effects
The presence of the trifluoromethyl group (CF3) on the molecule can influence its chemical properties and biological interactions. Scientists might study how this substitution affects the activity of 6-HO-TFMNA compared to unsubstituted nicotinic acid analogs [NCBI bookshelf - ].
6-Hydroxy-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula and a molecular weight of 207.11 g/mol. It is characterized by the presence of a hydroxyl group at the sixth position and a trifluoromethyl group at the fourth position of the nicotinic acid structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties, including high solubility and significant biological activity .
Key reactions include:
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Nucleophilic substitution: The trifluoromethyl group can facilitate nucleophilic attack on electrophiles.
- Condensation reactions: In the presence of appropriate catalysts, this compound can undergo condensation reactions to form more complex structures.
6-Hydroxy-4-(trifluoromethyl)nicotinic acid exhibits significant biological activities, particularly in the context of drug development. It has been identified as a potential inhibitor of certain protein-protein interactions, specifically targeting WDR5, which is involved in various cellular processes including gene expression regulation and oncogenesis .
Additionally, studies have shown that this compound may possess anti-inflammatory and neuroprotective properties, making it a candidate for further research in therapeutic applications .
The synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid typically involves several steps:
- Starting Material: The synthesis often begins with commercially available nicotinic acid or its derivatives.
- Trifluoromethylation: This can be achieved using trifluoromethylating agents such as trifluoromethyl sulfonyl fluoride or via electrochemical methods.
- Hydroxylation: The introduction of the hydroxyl group may be accomplished through hydrolysis or oxidation reactions.
- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity suitable for research purposes .
6-Hydroxy-4-(trifluoromethyl)nicotinic acid has diverse applications:
- Medicinal Chemistry: It is utilized in the development of new pharmaceuticals targeting various diseases, particularly cancers where WDR5 plays a critical role.
- Research: The compound serves as a valuable tool in biochemical assays to study protein interactions and enzyme activities.
- Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics .
Interaction studies involving 6-Hydroxy-4-(trifluoromethyl)nicotinic acid focus on its binding affinity to target proteins and enzymes. Research indicates that this compound can effectively disrupt protein-protein interactions, particularly those involving WDR5, which may lead to novel therapeutic strategies against cancers associated with dysregulated gene expression .
Additionally, studies on its pharmacokinetics suggest favorable absorption characteristics, indicating potential efficacy in vivo .
Several compounds share structural similarities with 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydroxyl at position 4 instead of 6 | Different biological activity profile |
| Nicotinic acid | Lacks trifluoromethyl group | More common in dietary sources |
| 6-Hydroxy-nicotinic acid | No trifluoromethyl substitution | Less lipophilic than 6-Hydroxy-4-(trifluoromethyl)nicotinic acid |
The uniqueness of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid lies in its trifluoromethyl substitution, which significantly alters its physicochemical properties and enhances its biological activity compared to similar compounds. This modification contributes to increased lipophilicity and potentially improved membrane penetration, making it a focus for drug development efforts .
XLogP3
UNII
GHS Hazard Statements
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315+H320 (25%): Cause skin and eye irritation [Warning Skin corrosion/irritation and serious eye damage/eye irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H320 (25%): Causes eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








